Benzamide, N,N'-1,3,4-thiadiazole-2,5-diylbis-
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Overview
Description
Benzamide, N,N’-1,3,4-thiadiazole-2,5-diylbis-: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride . For instance, phenylthiosemicarbazide can react with methoxy cinnamic acid in the presence of phosphorus oxychloride to form 1,3,4-thiadiazole derivatives .
Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their antibacterial, antifungal, and antiviral activities
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. For instance, in their antibacterial activity, these compounds can inhibit bacterial enzymes or interfere with bacterial DNA replication . In anticancer applications, they can induce apoptosis in cancer cells by activating caspase pathways . The molecular targets and pathways involved include bacterial enzymes, DNA, and various signaling pathways in cancer cells .
Comparison with Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 1,3,4-Thiadiazole derivatives with different substituents at positions 2 and 5
Comparison: Compared to other similar compounds, Benzamide, N,N’-1,3,4-thiadiazole-2,5-diylbis- exhibits unique properties due to its specific substituents. These substituents can significantly influence the compound’s biological activity, making it more potent in certain applications .
Properties
CAS No. |
62235-57-8 |
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Molecular Formula |
C16H12N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(5-benzamido-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-19-20-16(23-15)18-14(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) |
InChI Key |
MGKFNHSMCHWUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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